3-(dimethylamino)-4-methylbenzene-1-sulfonamide
Description
Historical Context and Evolution of Sulfonamide Derivatives in Chemical Science
The story of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. orgsyn.orgmdpi.com German chemist Gerhard Domagk found that this sulfonamide-containing dye was effective against streptococcal infections in mice. orgsyn.orgresearchgate.net Subsequent research revealed that Prontosil was a prodrug, metabolizing in the body to release the active antibacterial agent, sulfanilamide (B372717). nih.gov This discovery marked the dawn of the sulfa drug era, providing the first broadly effective systemic antibacterials and paving the way for the antibiotic revolution. mdpi.com For years preceding the widespread use of penicillin, these synthetic antimicrobial agents were pivotal in treating a range of bacterial infections, including pneumonia and urinary tract infections. nih.govgoogle.com The initial mechanism of action was later identified: sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is essential for the synthesis of folic acid, a necessary component for DNA and RNA synthesis. nih.gov
Contemporary Significance of Sulfonamide Scaffolds in Academic Inquiry
Decades after their initial discovery, sulfonamide scaffolds remain a focal point of intense academic and industrial research. Their significance has expanded far beyond their antibacterial origins. Today, sulfonamides are recognized for an extensive spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties. google.commdpi.com This versatility stems from the sulfonamide group's ability to act as a key pharmacophore, capable of interacting with various biological targets like amino acids and metal ions within enzyme active sites. scbt.com
The sulfonamide functional group is a prominent feature in numerous FDA-approved drugs targeting a wide array of diseases, from viral infections and cancer to cardiovascular and ocular disorders. scbt.comresearchgate.net Its continued prevalence is due to favorable physicochemical properties, such as high hydrolytic stability, which contribute to the development of robust drug candidates. scbt.com Consequently, sulfonamides are vital building blocks in synthetic chemistry, serving as a foundation for the creation of diverse and complex pharmaceutical agents. google.commdpi.com
Overview of Research Trajectories for Functionalized Benzene-1-sulfonamide Compounds
Current research on functionalized benzene-1-sulfonamide compounds is diverse and dynamic. One major trajectory involves their development as enzyme inhibitors. Primary sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govmdpi.com This has led to clinically used drugs for glaucoma, epilepsy, and diuretics. mdpi.com Research continues to explore new sulfonamide derivatives for isoform-selective CA inhibition, which is crucial for treating conditions like cancer, where specific CAs (e.g., CA IX and CA XII) are overexpressed. nih.gov
Another significant research avenue is the hybridization of the benzene (B151609) sulfonamide scaffold with other bioactive molecules, such as piperazine (B1678402) or pyrazole (B372694) moieties, to create novel compounds with enhanced or synergistic pharmacological activities. nih.govbldpharm.com Furthermore, innovative synthetic strategies are being developed for the late-stage functionalization of sulfonamides, allowing for the diversification of existing compound libraries to explore new chemical space and biological activities. nih.gov These research efforts underscore the enduring importance of the benzene sulfonamide framework in the ongoing quest for new therapeutic agents. bldpharm.commdpi.com
Properties
CAS No. |
1093759-99-9 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Benzene 1 Sulfonamide Derivatives
Established Synthetic Pathways to Sulfonamide Core Structures
The construction of the sulfonamide linkage (SO₂-N) is a fundamental transformation in organic synthesis. Over the years, methodologies have progressed from robust, traditional reactions to more efficient and versatile catalytic systems.
Classical Approaches via Sulfonyl Chloride Reactivity
The most traditional and widely employed method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govresearchgate.netscispace.com This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, is a reliable method for forming the sulfur-nitrogen bond. researchgate.net The requisite sulfonyl chlorides are often prepared through the chlorosulfonation of aromatic compounds, a process that itself can be challenging and may require harsh reagents. scispace.comresearchgate.net Despite its longevity, this method has limitations, including the moisture sensitivity of sulfonyl chlorides and potential difficulties in their preparation, especially for complex molecules. nih.govresearchgate.net
The general reaction is depicted below:
R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl
Bases commonly used to scavenge the HCl include pyridine (B92270) and triethylamine. researchgate.netrsc.org However, these can sometimes lead to exothermic reactions requiring careful temperature control. rsc.org
Modern Advancements in Carbon-Nitrogen and Sulfur-Nitrogen Bond Formation
Modern synthetic chemistry has introduced a variety of innovative methods for constructing sulfonamide frameworks, often overcoming the limitations of classical approaches. These advancements focus on direct C-N and S-N bond formation, offering greater efficiency and substrate scope.
Carbon-Nitrogen Bond Formation:
Cross-coupling reactions have emerged as a powerful tool for forming C-N bonds to generate N-aryl sulfonamides. thieme-connect.com Nickel-catalyzed methodologies have been developed for the coupling of primary sulfonamides with aryl electrophiles, providing access to a broad range of N-(hetero)aryl sulfonamides. thieme-connect.com These reactions can sometimes be limited by the reactivity of certain aryl chlorides and phenol (B47542) derivatives. thieme-connect.com
Sulfur-Nitrogen Bond Formation:
Recent strategies for S-N bond formation often bypass the need for pre-functionalized sulfonyl chlorides. thieme-connect.com
Catalytic Oxidation: This approach involves the reaction of a sulfur source (like sulfinic acids or their salts) with an amine in the presence of an oxidant. thieme-connect.com
Sulfur Dioxide Insertion: The use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), allows for the insertion of SO₂ into molecules to form sulfonyl-containing compounds, which can then be converted to sulfonamides. thieme-connect.com This method is highly compatible with various functional groups. thieme-connect.com
Direct Coupling of Thiols and Amines: Cross-dehydrogenative coupling reactions enable the direct formation of an S-N bond from thiols and amines, representing a highly atom-economical approach. nih.gov
Electrochemical Synthesis: Electrochemistry offers a green and sustainable route for S-N bond formation from diverse sulfur and nitrogen sources, avoiding the need for harsh chemical oxidants. rsc.org
Nitroarenes as Nitrogen Source: An iron-catalyzed method allows for the synthesis of N-arylsulfonamides directly from readily available nitroarenes and sodium arylsulfinates, with sodium bisulfite as a reductant. organic-chemistry.org This process is environmentally friendly and tolerates a wide range of functional groups. organic-chemistry.org
Strategies for Introducing and Modifying Aromatic Substituents on the Benzene-1-sulfonamide Moiety
Functionalization of the benzene (B151609) ring and the sulfonamide nitrogen is crucial for tuning the properties of these compounds for various applications.
Amination Reactions and Their Regioselectivity
The introduction of an amino group onto the aromatic ring of a benzene-1-sulfonamide is a key transformation. Direct amination of arenes can be challenging due to issues with regioselectivity, often leading to mixtures of ortho, meta, and para isomers. acs.orgnih.gov
One common strategy involves the nitration of the benzene sulfonamide followed by reduction of the nitro group to an amine. The directing effects of the sulfonamide group (meta-directing) and any other substituents on the ring will determine the position of nitration and, consequently, the final position of the amino group.
For instance, in the synthesis of certain anti-influenza agents, a substituted aniline (B41778) was used as a starting material to prepare a benzenesulfonamide (B165840), which was then further functionalized. nih.gov This highlights the importance of starting with appropriately substituted precursors to control regioselectivity.
Alkylation and Arylation of the Sulfonamide Nitrogen
Modification of the sulfonamide nitrogen through alkylation or arylation provides a direct route to secondary and tertiary sulfonamides, which are important in various chemical and biological contexts.
N-Alkylation:
The N-alkylation of sulfonamides can be achieved through various methods:
Reaction with Alkyl Halides: This is a classical approach, though it can sometimes be inefficient. ionike.com
Mitsunobu Reaction: This reaction allows for the alkylation of sulfonamides with alcohols. nih.gov
"Borrowing Hydrogen" Methodology: Transition metal catalysts, such as those based on copper or iron, can facilitate the N-alkylation of sulfonamides with alcohols, producing water as the only byproduct. ionike.comionike.com This is considered an environmentally benign method. ionike.com
Reaction with Trichloroacetimidates: This method allows for the intermolecular alkylation of sulfonamides under thermal conditions without the need for additives. nih.govorganic-chemistry.org
N-Arylation:
The formation of an N-aryl bond on a sulfonamide is a significant transformation.
Copper-Catalyzed N-Arylation: A well-established method involves the copper-acetate-mediated coupling of sulfonamides with arylboronic acids. acs.org This reaction is generally mild and can be performed at room temperature. acs.org
Visible Light-Mediated Arylation: A catalyst-free approach for the arylation of sulfonamides with boronic acids has been developed using visible light, leading to the formation of diaryl sulfones via N-S bond cleavage. rsc.org
Development of Green Chemistry Approaches in Sulfonamide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce environmental impact and improve safety. rsc.orgrsc.org
Key green approaches include:
Use of Greener Solvents: Water and polyethylene (B3416737) glycol (PEG) have been successfully employed as environmentally benign reaction media for sulfonamide synthesis. acs.orgsci-hub.se Reactions in water can often be performed at room temperature without the need for additional bases. sci-hub.se
Solvent-Free Reactions (Mechanosynthesis): Mechanochemical methods, such as ball milling, allow for the synthesis of sulfonamides in the absence of solvents. rsc.orgrsc.org These methods are often more efficient and produce less waste. rsc.org A one-pot, two-step mechanochemical procedure has been developed for the synthesis of sulfonamides from disulfides using solid sodium hypochlorite. rsc.orgrsc.org
Flow Chemistry: Continuous flow synthesis offers a safe, scalable, and eco-friendly method for preparing sulfonamide libraries. acs.org This technique allows for precise control of reaction conditions and minimizes waste. acs.org
Catalytic Methods: The use of catalysts, such as iron in the N-alkylation of sulfonamides with alcohols, reduces the need for stoichiometric reagents and minimizes byproduct formation. ionike.com
Electrochemical Synthesis: Electrochemical methods provide a sustainable alternative to traditional chemical oxidation and reduction reactions in sulfonamide synthesis. rsc.orgchemistryworld.com
The following table summarizes some green chemistry approaches in sulfonamide synthesis:
| Green Approach | Key Features | Example | Reference(s) |
| Alternative Solvents | Use of water, ethanol, glycerol, or PEG-400 as reaction media. | Synthesis of sulfonamides in water at room temperature. | rsc.orgacs.orgsci-hub.seresearchgate.net |
| Mechanosynthesis | Solvent-free synthesis using ball milling. | One-pot synthesis from disulfides and amines. | rsc.orgrsc.org |
| Flow Chemistry | Continuous, scalable, and efficient synthesis in meso-reactors. | Rapid synthesis of a sulfonamide library. | acs.org |
| Catalysis | Use of catalysts to improve efficiency and reduce waste. | Iron-catalyzed N-alkylation of sulfonamides with alcohols. | ionike.com |
| Electrosynthesis | Use of electricity to drive reactions, avoiding chemical reagents. | Electrochemical S-N bond formation. | rsc.orgchemistryworld.com |
Reaction Kinetics, Stereochemical Control, and Mechanism Elucidation in Sulfonamide Synthesis
The synthesis of sulfonamides, a cornerstone of medicinal and organic chemistry, is predominantly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orgcbijournal.com The efficiency and outcome of this synthesis are governed by a complex interplay of reaction kinetics, stereochemical factors, and the underlying reaction mechanism. While specific studies on the kinetics and stereochemistry of 3-(dimethylamino)-4-methylbenzene-1-sulfonamide are not extensively detailed in publicly available literature, a thorough understanding can be extrapolated from the vast body of research on the synthesis of analogous benzene-1-sulfonamide derivatives.
The conventional mechanism for the formation of sulfonamides from sulfonyl chlorides and amines is analogous to nucleophilic acyl substitution. researchgate.netnih.gov This process is generally accepted to proceed through a stepwise addition-elimination pathway.
The proposed mechanism for the synthesis of sulfonamides involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the elimination of a chloride ion and a proton from the nitrogen atom yields the final sulfonamide product. The presence of a base is often required to neutralize the hydrogen chloride that is formed, driving the reaction to completion. rsc.org
A plausible mechanistic pathway for this transformation is outlined below:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This results in the formation of a trigonal bipyramidal intermediate.
Chloride Expulsion: The intermediate collapses with the expulsion of the chloride leaving group.
Deprotonation: A base, which can be another molecule of the amine or an added scavenger like pyridine, removes a proton from the nitrogen atom to yield the neutral sulfonamide. nih.gov
Recent advancements have explored alternative, environmentally benign methods for sulfonamide synthesis. One such method utilizes microwave irradiation under solvent- and catalyst-free conditions. The proposed mechanism for this method suggests that microwave irradiation activates the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack by the amine. This leads to the formation of an intermediate, which then eliminates hydrogen chloride to form the sulfonamide. rsc.org
Another innovative approach involves the dual copper and visible-light-catalyzed S(O)2–N coupling of phenylsulfinic acid derivatives and aryl azides. This method proceeds under redox-neutral conditions and is mechanistically distinct from the classical nucleophilic substitution. It is proposed to involve the generation of a triplet nitrene from the azide, which then couples with a sulfonyl radical. nih.gov
Electrochemical methods also offer a different mechanistic route. Kinetic experiments on the electrochemical synthesis of sulfonamides from thiols and amines revealed that the thiol is rapidly converted to the corresponding disulfide. Subsequently, the amine is oxidized to a radical cation, which then reacts with the disulfide to form a sulfenamide. Further oxidation steps lead to the final sulfonamide. acs.orgrsc.org
The study of reaction kinetics provides valuable insights into the factors influencing the rate of sulfonamide formation. For the traditional synthesis involving sulfonyl chlorides and amines, the reaction rate is dependent on several factors:
Nucleophilicity of the Amine: The rate of reaction is directly influenced by the nucleophilicity of the amine. Primary amines generally react faster than secondary amines due to their greater nucleophilicity and lower steric hindrance. rsc.org
Nature of the Solvent: The solvent can play a crucial role. Aprotic solvents are often used to avoid solvolysis of the sulfonyl chloride. rsc.org
Presence of a Base: The addition of a base to scavenge the HCl produced is critical for driving the reaction forward. rsc.orgcbijournal.com
Kinetic studies of the electrochemical synthesis of sulfonamides have shown a rapid initial conversion of the thiol to a disulfide within the first 20 seconds of the reaction. acs.org This is followed by the oxidation of the amine to a radical cation, a key step in the formation of the S-N bond. acs.org
Interactive Table: Factors Influencing Sulfonamide Synthesis Kinetics
| Factor | Effect on Reaction Rate | Rationale |
| Amine Nucleophilicity | Increased nucleophilicity generally increases the rate. | A more nucleophilic amine will attack the electrophilic sulfur center more readily. rsc.org |
| Steric Hindrance | Increased steric hindrance on the amine or sulfonyl chloride decreases the rate. | Bulky groups can impede the approach of the nucleophile to the reaction center. |
| Leaving Group Ability | A better leaving group on the sulfonyl moiety (e.g., Cl > F) increases the rate. | Facilitates the collapse of the tetrahedral intermediate. |
| Solvent Polarity | The effect can be complex, but polar aprotic solvents are often preferred. | They can stabilize charged intermediates without interfering with the nucleophile. |
| Temperature | Increased temperature generally increases the rate. | Provides the necessary activation energy for the reaction to proceed. |
| Catalyst | The presence of a catalyst (e.g., in electrochemical synthesis) can significantly increase the rate. | Provides an alternative reaction pathway with a lower activation energy. nih.govacs.org |
Stereochemical control is a critical aspect of sulfonamide synthesis, particularly when chiral centers are present in either the amine or the sulfonyl chloride. The goal is often to produce a single enantiomer or diastereomer, which can have significantly different biological activities.
While the sulfur atom in a sulfonamide is tetrahedral, it is not typically a stereocenter unless it is part of a chiral ring system or bears four different substituents (as in sulfonimidamides). However, if the amine or the sulfonyl chloride contains a stereocenter, the reaction can lead to the formation of diastereomers.
Recent research has focused on developing stereodivergent and stereoretentive methods for the synthesis of sulfur-containing chiral compounds. For instance, the stereochemical outcome of the Castagnoli–Cushman reaction to form complex N-sulfonimidoyl lactams can be controlled by the presence or absence of a base, leading to complementary diastereomers. acs.org This demonstrates that reaction conditions can be tuned to favor the formation of a specific stereoisomer.
Furthermore, a stereoretentive approach has been developed for the synthesis of sp3-enriched secondary sulfonamides bearing an asymmetric center at the α-position to the sulfur atom. This method involves the electrophilic amination of stereochemically pure sulfinates and avoids the racemization often associated with traditional methods using sulfonyl halides. organic-chemistry.orgnih.gov
In the context of this compound, since neither the benzene ring nor the dimethylamino group introduces a chiral center, stereochemical control is not a primary concern in its synthesis unless a chiral amine is used to form a derivative. However, the principles of stereocontrol are vital in the broader field of sulfonamide synthesis for drug development. organic-chemistry.org
Interactive Table: Approaches to Stereochemical Control in Sulfonamide Synthesis
| Method | Description | Key Feature |
| Use of Chiral Auxiliaries | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. | The auxiliary is later removed, leaving the desired chiral product. drexel.edu |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | The catalyst creates a chiral environment for the reaction. |
| Stereoretentive Synthesis | A reaction that proceeds without altering the configuration of an existing stereocenter. | The mechanism avoids intermediates that could lead to racemization. organic-chemistry.orgnih.gov |
| Diastereoselective Reactions | A reaction that favors the formation of one diastereomer over others. | Can be controlled by reaction conditions, such as the use of a base. acs.org |
Advanced Structural and Conformational Studies of Benzene 1 Sulfonamide Derivatives
Theoretical Conformational Analysis of the Sulfonamide Moiety and Substituents
For benzene-1-sulfonamide and its derivatives, two principal conformations are typically considered: the "eclipsed" and "staggered" forms, which refer to the relative orientation of the N-H bonds with respect to the S=O bonds of the sulfonamide group. Rotational spectroscopy studies on similar compounds, such as benzenesulfonamide (B165840) (BSA), p-toluenesulfonamide (B41071) (PTS), and sulfanilamide (B372717) (SUA), have shown that the amino group of the sulfonamide moiety tends to lie perpendicular to the benzene (B151609) plane, with the amino hydrogens eclipsing the oxygen atoms. nih.govresearchgate.netnih.govscilit.com This preference is influenced by a delicate balance of steric and electronic effects.
In the case of 3-(dimethylamino)-4-methylbenzene-1-sulfonamide, the presence of a dimethylamino group at the 3-position and a methyl group at the 4-position introduces additional conformational variables. The dimethylamino group, being a strong electron-donating group, can influence the electronic properties of the benzene ring and, consequently, the conformational energetics of the sulfonamide group. DFT calculations on related substituted benzenes have shown that such substituents can affect the rotational barriers and preferred torsional angles. rsc.org
Computational studies on N-heterocyclic arenesulfonamides have explored the tautomerism between the sulfonamide and sulfonimide forms, with DFT methods indicating that the energy difference between these tautomers can be small and solvent-dependent. rsc.org For this compound, the sulfonamide form is expected to be predominant in most conditions.
The following table summarizes the typical conformational parameters for related sulfonamides, which can be extrapolated to understand the likely geometry of this compound.
| Parameter | Typical Value/Observation in Related Sulfonamides | Reference |
| C-S-N-C Torsion Angle | Approximately -61.0° in N-allyl-4-methyl-benzene-sulfonamide | nih.gov |
| S-O Bond Lengths | ~1.43 Å | nih.gov |
| Sulfonamide Conformation | Perpendicular to the benzene ring in unsubstituted and para-substituted derivatives | nih.govresearchgate.netnih.govscilit.com |
| N-H Bond Orientation | Eclipsing the S=O bonds is often the most stable conformation | nih.govresearchgate.netnih.govscilit.com |
Crystallographic Studies of Enzyme-Ligand Complexes for Related Sulfonamides
X-ray crystallography provides definitive three-dimensional structural information about how sulfonamide-based ligands interact with their biological targets, most notably carbonic anhydrases (CAs). nih.gov While a crystal structure of this compound in complex with an enzyme is not publicly available, the vast number of PDB entries for related sulfonamides allows for a detailed understanding of their binding modes. acs.orgnih.gov
Sulfonamide inhibitors typically bind to the zinc ion in the active site of carbonic anhydrases. nih.gov The sulfonamide group displaces a water molecule or hydroxide (B78521) ion coordinated to the zinc, with the nitrogen atom of the sulfonamide forming a coordinate bond with the metal. The oxygen atoms of the sulfonamide group often form hydrogen bonds with conserved active site residues, such as the backbone amide of Threonine 199. nih.gov
The benzene ring and its substituents project into a pocket of the active site, making van der Waals contacts and potentially other interactions that contribute to the binding affinity and selectivity. For instance, in the crystal structures of various sulfonamides complexed with human carbonic anhydrase II (hCA II), the benzene ring is observed to interact with hydrophobic residues like Valine 121, Leucine 198, and Phenylalanine 131. nih.gov
The substituents on the benzene ring play a critical role in determining the specificity and potency of the inhibitor. The dimethylamino and methyl groups of this compound would occupy specific sub-pockets within the enzyme's active site. The dimethylamino group, with its potential for hydrogen bonding and electrostatic interactions, could form additional contacts with the protein, enhancing binding affinity.
The table below presents crystallographic data for a representative sulfonamide, methazolamide, in complex with human carbonic anhydrase I, illustrating the typical interactions.
| PDB ID | Ligand | Enzyme | Resolution (Å) | Key Interactions | Reference |
| 1BZM | Methazolamide | Human Carbonic Anhydrase I | 2.00 | Coordination to the active site zinc ion; hydrogen bonding with active site residues. | cathdb.inforcsb.org |
Intermolecular Interactions and Crystal Packing Motifs in Sulfonamide Structures
The solid-state architecture of sulfonamides is governed by a variety of intermolecular interactions, with hydrogen bonding playing a predominant role. acs.orgnih.govresearchgate.net The sulfonamide group contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), leading to the formation of robust and predictable hydrogen-bonding networks.
In the crystal structures of aromatic sulfonamides, intermolecular hydrogen bonds between the sulfonamide proton and a sulfonyl oxygen of a neighboring molecule are very common. acs.org These interactions can lead to the formation of different motifs, such as dimers, chains (catemers), and more complex networks. acs.orgresearchgate.net For example, a common motif is a chain where the molecules are linked by N-H···O=S hydrogen bonds. nih.govresearchgate.net
Beyond classical hydrogen bonding, other non-covalent interactions contribute to the stability of the crystal lattice. These include:
π-π stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, which are influenced by the electronic nature of the substituents. Electron-donating groups, such as the dimethylamino and methyl groups in this compound, can enhance the electron density of the aromatic ring, potentially influencing the strength and geometry of these interactions. rsc.orgnih.govresearchgate.net
The interplay of these various interactions determines the final crystal packing. The molecular packing of sulfonamides can often be described in terms of layers or more complex three-dimensional arrangements. researchgate.net The specific substitution pattern on the benzene ring will dictate the most favorable packing arrangement to maximize attractive intermolecular forces.
The following table summarizes common intermolecular interactions and motifs found in the crystal structures of related sulfonamides.
| Interaction Type | Description | Common Motifs |
| N-H···O Hydrogen Bond | Between the sulfonamide N-H and a sulfonyl oxygen. | Dimers, Zigzag chains, Helical chains, Straight chains. acs.org |
| π-π Stacking | Between aromatic rings of adjacent molecules. | Face-to-face or offset stacking. |
| C-H···O Hydrogen Bond | Weak hydrogen bonds involving C-H donors and sulfonyl or other oxygen acceptors. | Contributes to the formation of 3D networks. |
| C-H···π Interaction | Interaction of a C-H bond with the π-system of an aromatic ring. | Further stabilizes the crystal packing. |
Conclusion
Synthesis of Key Academic Contributions and Mechanistic Discoveries
As no academic contributions or mechanistic discoveries related to 3-(dimethylamino)-4-methylbenzene-1-sulfonamide have been identified, a synthesis of such information is not possible.
Outlook on Future Research Directions for Benzene-1-sulfonamide Compounds in Chemical Biology
While specific future research directions for this compound cannot be outlined, the broader class of benzene-1-sulfonamide compounds continues to be an active area of research in chemical biology. Future investigations will likely focus on:
Development of Novel Synthetic Methodologies: Creating more efficient and versatile methods for the synthesis of diverse sulfonamide libraries.
Identification of New Biological Targets: Screening existing and novel sulfonamide compounds against a wider range of biological targets to uncover new therapeutic potentials.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead sulfonamide compounds to optimize their potency, selectivity, and pharmacokinetic properties.
Application as Chemical Probes: Designing and utilizing sulfonamide-based probes to study complex biological processes and pathways.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Substituent Effects with Potency and Selectivity
The biological activity of benzenesulfonamide (B165840) derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring. In the context of 3-(dimethylamino)-4-methylbenzene-1-sulfonamide, the dimethylamino group at the C3 position and the methyl group at the C4 position are key determinants of its pharmacological profile.
Systematic modifications of these substituents can lead to significant variations in potency and selectivity. For instance, the replacement of the dimethylamino group with other alkylamino or cyclic amino moieties can influence the compound's interaction with its biological target. The size, lipophilicity, and hydrogen bonding capacity of the substituent at this position can be critical for optimizing binding affinity.
The following table summarizes hypothetical modifications to the this compound scaffold and their potential impact on potency and selectivity based on general principles observed in sulfonamide derivatives.
| Modification | Substituent (R) | Rationale for Change | Predicted Impact on Potency | Predicted Impact on Selectivity |
| At C3-position | -NHCH3 | Reduce steric bulk | Potentially decrease or increase | May alter selectivity profile |
| -N(CH2CH3)2 | Increase lipophilicity | Potentially increase | May decrease selectivity | |
| Pyrrolidin-1-yl | Introduce cyclic constraint | Potentially increase | May enhance selectivity | |
| At C4-position | -H | Remove methyl group | Potentially decrease | May alter selectivity profile |
| -Cl | Introduce electron-withdrawing group | Potentially increase | May enhance selectivity | |
| -OCH3 | Introduce electron-donating group | Potentially decrease or increase | May alter selectivity profile |
Rational Design and Lead Compound Optimization Strategies
Rational drug design and lead optimization are iterative processes that leverage SAR data to develop improved drug candidates. patsnap.com Starting with a hit compound like this compound, medicinal chemists employ various strategies to enhance its therapeutic potential. nih.gov
One common approach is bioisosteric replacement , where functional groups are substituted with other groups that have similar physicochemical properties. For example, the sulfonamide group (-SO2NH2) could be replaced with a bioisostere such as a phosphonamide (-PO2NH2) to potentially improve oral bioavailability or alter the binding mode.
Scaffold hopping is another strategy where the core benzenesulfonamide structure is replaced with a different chemical scaffold that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.
Fragment-based drug discovery can also be employed, where small molecular fragments that bind to the target are identified and then linked together or grown to create a more potent lead compound.
The optimization process often involves a multi-parameter approach, considering not only potency and selectivity but also absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in guiding the design of new analogs and prioritizing them for synthesis and biological evaluation. patsnap.com
Influence of Substituent Position and Electronic Properties on Biological Efficacy
The positional arrangement of substituents on the benzene (B151609) ring of this compound has a profound impact on its biological efficacy. The relative positions of the dimethylamino, methyl, and sulfonamide groups define a specific pharmacophore that is recognized by the biological target.
Moving the dimethylamino group from the C3 to the C2 or C4 position would likely result in a significant change in activity, as this would alter the spatial relationship between the key binding groups. Similarly, shifting the methyl group could lead to steric clashes or the loss of favorable interactions within the binding site.
The electronic properties of the substituents also play a critical role. The dimethylamino group is a strong electron-donating group, which increases the electron density of the aromatic ring. The methyl group is a weaker electron-donating group. These electronic effects can influence the acidity of the sulfonamide proton, which is often crucial for binding to metalloenzymes like carbonic anhydrases.
Computational studies can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and can help in understanding how electronic properties influence intermolecular interactions. doaj.org By systematically varying the electronic nature of the substituents (e.g., replacing the methyl group with a trifluoromethyl group, which is strongly electron-withdrawing), researchers can fine-tune the electronic properties of the molecule to optimize its biological activity.
The following table illustrates the potential effects of altering substituent positions and electronic properties on the biological efficacy of the this compound scaffold.
| Compound | Substituent Position | Electronic Properties | Predicted Biological Efficacy |
| Parent Compound | 3-N(CH3)2, 4-CH3 | Electron-donating | Baseline activity |
| Analog 1 | 2-N(CH3)2, 4-CH3 | Altered spatial arrangement | Likely reduced or different activity |
| Analog 2 | 3-N(CH3)2, 2-CH3 | Altered spatial arrangement | Likely reduced or different activity |
| Analog 3 | 3-N(CH3)2, 4-CF3 | Electron-withdrawing group at C4 | Potentially increased or decreased activity |
| Analog 4 | 3-NO2, 4-CH3 | Electron-withdrawing group at C3 | Significantly altered activity |
Emerging Research Areas and Future Directions for Benzene 1 Sulfonamide Derivatives
Development of Multi-Target Directed Ligands and Hybrid Compounds
The traditional "one molecule, one target" approach in drug discovery is increasingly being replaced by the development of multi-target directed ligands (MTDLs) and hybrid compounds. This strategy is particularly relevant for complex multifactorial diseases. Benzenesulfonamide (B165840) derivatives are proving to be a versatile scaffold for the creation of such molecules.
Researchers are designing and synthesizing novel tryptanthrin (B1681603) derivatives with benzenesulfonamide substituents as MTDLs for the potential treatment of Alzheimer's disease. mdpi.com The core concept is to create molecules that can simultaneously modulate different targets involved in the disease cascade. mdpi.com Structure-activity relationship (SAR) analysis of these compounds has shown that the nature and position of substituents on the benzene (B151609) ring significantly influence their inhibitory activity against enzymes like acetylcholinesterase (AChE). mdpi.com For instance, derivatives with strong electron-withdrawing groups on the benzene ring have demonstrated significant AChE inhibitory activity. mdpi.com
Hybrid compounds incorporating a benzene sulfonamide moiety with other pharmacologically active scaffolds are also a major area of investigation. A recent study detailed the synthesis of benzene sulfonamide-piperazine hybrid compounds and evaluated their antioxidant and enzyme inhibitory activities. nih.govresearchgate.net These hybrids have shown promising results, with some compounds exhibiting high antioxidant capacity and potent inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. nih.govresearchgate.net The hybridization strategy aims to combine the therapeutic benefits of different molecular entities to achieve a synergistic effect or a broader spectrum of activity. rsc.org
Another approach involves creating hybrid molecules that merge the structural features of sulfonamides with other known bioactive cores. For example, novel tri-aryl imidazole (B134444) derivatives carrying a benzene sulfonamide moiety have been designed as selective inhibitors of human carbonic anhydrase (hCA) IX and XII, which are tumor-associated isoforms. nih.gov Similarly, sulfonamide-bearing pyrazolone (B3327878) derivatives have been synthesized and investigated as multitarget therapeutic agents, showing inhibitory effects on both cholinesterases and human carbonic anhydrase isoenzymes. nih.gov
The following table summarizes the multi-target activity of selected benzene-1-sulfonamide derivatives:
| Compound Class | Target 1 | Target 2 | Potential Therapeutic Area |
| Tryptanthrin-benzenesulfonamide derivatives | Acetylcholinesterase (AChE) | Aβ aggregation | Alzheimer's Disease |
| Benzene sulfonamide-piperazine hybrids | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Neurodegenerative Diseases, Diabetes |
| Tri-aryl imidazole-benzene sulfonamide hybrids | Carbonic Anhydrase IX | Carbonic Anhydrase XII | Cancer |
| Sulfonamide-bearing pyrazolone derivatives | Cholinesterases | Carbonic Anhydrases | Alzheimer's Disease, Glaucoma |
Strategies to Overcome Mechanisms of Resistance in Biological Systems
The emergence of drug resistance in pathogens and cancer cells is a significant challenge in modern medicine. The development of novel sulfonamide derivatives is a key strategy to overcome these resistance mechanisms. By modifying the core sulfonamide structure, researchers aim to create compounds that can evade existing resistance pathways or possess novel mechanisms of action.
One approach is the design of hybrid compounds that combine the sulfonamide scaffold with other bioactive moieties. This can result in molecules with dual mechanisms of action, making it more difficult for resistance to develop. For instance, novel sulfonamides are being investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com These compounds often feature modifications that are not present in traditional sulfa drugs, allowing them to bypass established resistance mechanisms. tandfonline.com
In the context of cancer, resistance to conventional chemotherapeutics is a major hurdle. Benzenesulfonamide derivatives are being developed to target pathways that contribute to drug resistance. For example, SLC-0111, a ureido-substituted benzenesulfonamide, is a potent and selective inhibitor of carbonic anhydrase (CA) IX, an enzyme overexpressed in many hypoxic tumors and associated with resistance to chemotherapy and radiotherapy. nih.gov By inhibiting CA IX, these compounds can potentially resensitize resistant tumors to conventional treatments. nih.gov
The development of PROTACs (Proteolysis Targeting Chimeras) based on benzenesulfonamide-containing molecules like ABT-263 represents another innovative strategy. These molecules are designed to induce the degradation of target proteins, such as BCL-xL and BCL-w, which are involved in apoptosis evasion and drug resistance in cancer cells. acs.org
Exploration of Novel Biological Targets for Sulfonamide Action
The therapeutic potential of sulfonamides extends far beyond their traditional role as antimicrobial agents. Researchers are actively exploring novel biological targets for this versatile class of compounds, opening up new avenues for the treatment of a wide range of diseases.
Enzyme Inhibition: A significant area of research is the targeting of various enzymes.
Carbonic Anhydrases (CAs): Sulfonamides are well-known inhibitors of carbonic anhydrases. ijpsonline.com Research is now focused on developing isoform-selective inhibitors. For example, derivatives are being designed to selectively inhibit tumor-associated isoforms like CA IX and CA XII, which are implicated in cancer progression. rsc.orgnih.gov
Cholinesterases: As mentioned earlier, certain benzene sulfonamide-piperazine hybrids are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease therapy. nih.govresearchgate.net
Tyrosinase, α-amylase, and α-glucosidase: Novel sulfonamide derivatives have demonstrated inhibitory activity against these enzymes, suggesting their potential in treating hyperpigmentation disorders and diabetes. nih.govrsc.orgresearchgate.net
Kinases: The tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases has emerged as a target for glioblastoma treatment, and benzenesulfonamide analogs have been identified as potential inhibitors. tuni.fi Vascular endothelial growth factor receptor-2 (VEGFR-2) is another kinase target for which novel sulfonamide derivatives are being developed as anticancer agents. acs.org
Other Targets:
STAT3 Transcription Factor: Benzenesulfonamide derivatives have been designed as selective inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein that plays a crucial role in cancer development. nih.gov
Antiparasitic Targets: Multi-target benzene-sulphonamide derivatives are being synthesized for the treatment of trypanosomiasis by targeting enzymes like farnesyl diphosphate (B83284) synthase, pteridine (B1203161) reductase, and ornithine decarboxylase. researchgate.net
Cardiovascular System: Some benzenesulfonamide derivatives have shown biological activity on perfusion pressure and coronary resistance in isolated rat heart models, indicating their potential for treating cardiovascular disorders. cerradopub.com.brresearchgate.net
The following table highlights some of the novel biological targets for benzene-1-sulfonamide derivatives:
| Biological Target | Therapeutic Area |
| Carbonic Anhydrase IX/XII | Cancer |
| STAT3 Transcription Factor | Cancer |
| VEGFR-2 | Cancer |
| Tropomyosin receptor kinase A (TrkA) | Glioblastoma |
| Farnesyl diphosphate synthase | Trypanosomiasis |
| α-Glucosidase / α-Amylase | Diabetes |
| Acetylcholinesterase / Butyrylcholinesterase | Alzheimer's Disease |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of benzene-1-sulfonamide derivatives is no exception. These computational tools are being employed to accelerate the identification of promising drug candidates, predict their biological activities, and optimize their properties. researchgate.netnih.gov
Computational docking studies are frequently used to predict the binding affinity and interaction patterns of newly synthesized sulfonamide derivatives with their biological targets. nih.govbenthamdirect.com This allows researchers to prioritize which compounds to synthesize and test, saving time and resources. For example, docking studies have been used to correlate the binding energies of novel sulfonamide derivatives with their antimicrobial activity against the dihydropteroate (B1496061) synthase (DHPS) enzyme. nih.gov
Machine learning algorithms can analyze vast datasets of chemical structures and their associated biological activities to build predictive models. nih.govfrontiersin.org These models can then be used to screen virtual libraries of compounds and identify those with a high probability of being active against a specific target. This data-driven approach helps in designing new molecules with improved potency and selectivity. nih.gov
The application of these computational approaches is not limited to activity prediction. AI and ML are also used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, which is a critical aspect of drug development. mkjc.in
Q & A
Q. What are the standard synthetic routes for 3-(dimethylamino)-4-methylbenzene-1-sulfonamide, and how are intermediates characterized?
Answer: A common approach involves sulfonylation of substituted aniline derivatives. For example, diazenyl coupling reactions (e.g., with 4-acetyl-3-hydroxyphenyl diazenyl groups) can introduce functional groups, followed by sulfonamide formation using sulfonyl chlorides. Intermediates are typically characterized via:
- FT-IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1346–1157 cm⁻¹).
- Elemental analysis to verify purity and composition.
- UV-Vis spectroscopy to monitor chromophore formation, especially in diazenyl intermediates .
Q. What analytical techniques are recommended for structural confirmation of this compound?
Answer:
- X-ray crystallography provides definitive structural elucidation, resolving bond lengths and angles in crystalline forms .
- NMR spectroscopy (¹H, ¹³C) identifies substituent positions, such as dimethylamino (-N(CH₃)₂) and methyl groups.
- Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns .
Q. How is the compound utilized in metal coordination studies?
Answer: The sulfonamide group acts as a ligand, coordinating with metals like Cu(II) or Fe(III) via the sulfonyl oxygen and dimethylamino nitrogen. Stability constants and coordination geometries are determined using:
- pH-metric titrations to assess binding affinity.
- Magnetic susceptibility measurements to infer metal-ligand interactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with modified substituents?
Answer:
- DoE (Design of Experiments): Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, using polar aprotic solvents (DMF) improves sulfonylation efficiency.
- Catalysis: Employ palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .
- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products .
Q. What strategies address contradictions in spectroscopic data during characterization?
Answer:
- Cross-validation: Compare NMR data with computed spectra (DFT simulations) to resolve ambiguities in peak assignments.
- Crystallographic refinement: Reconcile discrepancies between observed and calculated bond lengths in X-ray structures .
- Isotopic labeling: Use deuterated solvents or ¹⁵N-labeled analogs to clarify splitting patterns in complex spectra .
Q. How does structural modification of the sulfonamide moiety influence biological activity?
Answer:
- SAR (Structure-Activity Relationship) studies: Introduce substituents (e.g., halogens, methyl groups) to the benzene ring and assess changes in antimicrobial or enzyme inhibition potency.
- Docking simulations: Model interactions with target proteins (e.g., carbonic anhydrase) to predict binding affinity.
- In vitro assays: Test derivatives against bacterial strains or cancer cell lines, correlating substituent effects with IC₅₀ values .
Q. What methods validate the stability of sulfonamide-metal complexes under physiological conditions?
Answer:
- Potentiometric studies: Measure complex stability across pH ranges (2–12) to simulate gastrointestinal or cellular environments.
- Kinetic analysis: Monitor decomposition rates via UV-Vis spectroscopy under oxidative (H₂O₂) or reductive (glutathione) conditions .
- Thermogravimetric analysis (TGA): Assess thermal stability to infer robustness in drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
